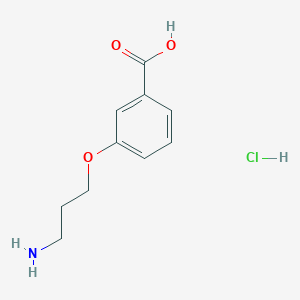

3-(3-Aminopropoxy)benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

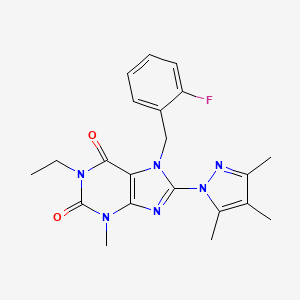

“3-(3-Aminopropoxy)benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2411263-95-9 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

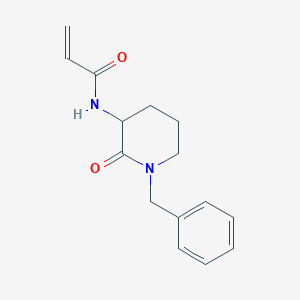

The InChI code for “this compound” is1S/C10H13NO3.ClH/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13;/h1,3-4,7H,2,5-6,11H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Mechanism of Action

3-(3-Aminopropoxy)benzoic acid;hydrochloride works by blocking the reuptake of dopamine, which increases the concentration of dopamine in the synaptic cleft. This leads to an increase in the activation of dopamine receptors, which can have a variety of effects on the brain and body. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to the dopamine transporter protein.

Biochemical and Physiological Effects:

This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and acetylcholine in the brain, which can have effects on attention, learning, and memory. This compound has also been shown to increase heart rate and blood pressure, which can be beneficial in certain medical conditions.

Advantages and Limitations for Lab Experiments

The use of 3-(3-Aminopropoxy)benzoic acid;hydrochloride in lab experiments has several advantages. It is a highly selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and can be produced in large quantities for research. However, there are also some limitations to the use of this compound. It has been found to have some off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. Additionally, the effects of this compound can vary depending on the dose and duration of treatment, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for research on 3-(3-Aminopropoxy)benzoic acid;hydrochloride. One area of interest is the development of more selective dopamine transporter inhibitors that can be used to study the role of dopamine in the brain more effectively. Another area of interest is the use of this compound in combination with other drugs to treat medical conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.

Conclusion:

In conclusion, this compound is a unique compound that has been widely used in scientific research for its ability to selectively inhibit the dopamine transporter. It has a variety of biochemical and physiological effects and has been used to study the role of dopamine in the brain and body. While there are some limitations to the use of this compound, it remains an important tool for researchers in the field of biochemistry and pharmacology. Further research is needed to fully understand the potential of this compound for both scientific research and medical applications.

Synthesis Methods

The synthesis of 3-(3-Aminopropoxy)benzoic acid;hydrochloride involves the reaction of 3-chloropropylamine hydrochloride with 3-hydroxybenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the pure this compound hydrochloride salt. This method has been widely used to produce this compound in large quantities for scientific research.

Scientific Research Applications

3-(3-Aminopropoxy)benzoic acid;hydrochloride has been used in a variety of scientific research studies due to its unique properties. It has been found to act as a selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. This compound has also been used to study the effects of dopamine on the regulation of blood pressure and heart rate.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-(3-aminopropoxy)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13;/h1,3-4,7H,2,5-6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXCZNCKNMHJJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2384829.png)

![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)

![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)